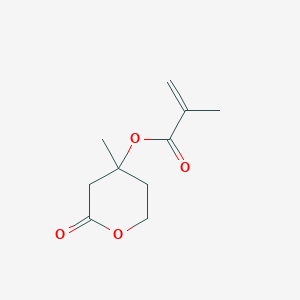![molecular formula C17H22O3 B176567 [4-(ethenoxymethyl)cyclohexyl]methyl Benzoate CAS No. 196109-15-6](/img/structure/B176567.png)
[4-(ethenoxymethyl)cyclohexyl]methyl Benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(ethenoxymethyl)cyclohexyl]methyl benzoate, also known as EMCB, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of [4-(ethenoxymethyl)cyclohexyl]methyl Benzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. Specifically, [4-(ethenoxymethyl)cyclohexyl]methyl Benzoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. [4-(ethenoxymethyl)cyclohexyl]methyl Benzoate has also been shown to modulate the activity of certain transcription factors and cytokines, which play a role in the regulation of gene expression and immune responses.
Biochemische Und Physiologische Effekte
[4-(ethenoxymethyl)cyclohexyl]methyl Benzoate has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antitumor, and analgesic properties. In vitro studies have demonstrated that [4-(ethenoxymethyl)cyclohexyl]methyl Benzoate can inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. In animal models, [4-(ethenoxymethyl)cyclohexyl]methyl Benzoate has been shown to reduce inflammation and pain, making it a potential candidate for the treatment of inflammatory diseases and chronic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of [4-(ethenoxymethyl)cyclohexyl]methyl Benzoate is its versatility in various fields of scientific research. It can be used as a building block for the synthesis of novel materials, as well as a potential drug candidate for the treatment of various diseases. However, one limitation of [4-(ethenoxymethyl)cyclohexyl]methyl Benzoate is its relatively low solubility in water, which can make it difficult to work with in certain lab experiments.
Zukünftige Richtungen
There are several future directions for the study of [4-(ethenoxymethyl)cyclohexyl]methyl Benzoate. One potential area of research is the development of new drugs based on [4-(ethenoxymethyl)cyclohexyl]methyl Benzoate, particularly for the treatment of inflammatory diseases and cancer. Another area of research is the synthesis of novel materials and polymers using [4-(ethenoxymethyl)cyclohexyl]methyl Benzoate as a building block. Additionally, further studies are needed to fully understand the mechanism of action of [4-(ethenoxymethyl)cyclohexyl]methyl Benzoate and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, [4-(ethenoxymethyl)cyclohexyl]methyl Benzoate is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. With further research, [4-(ethenoxymethyl)cyclohexyl]methyl Benzoate has the potential to make significant contributions to the fields of medicinal chemistry, materials science, and organic synthesis.
Synthesemethoden
[4-(ethenoxymethyl)cyclohexyl]methyl Benzoate can be synthesized through a multi-step process involving the reaction of cyclohexanone with ethyl vinyl ether, followed by the reaction of the resulting product with benzyl chloride and benzoic acid. The final product is obtained through purification and isolation steps.
Wissenschaftliche Forschungsanwendungen
[4-(ethenoxymethyl)cyclohexyl]methyl Benzoate has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, [4-(ethenoxymethyl)cyclohexyl]methyl Benzoate has been shown to exhibit antitumor and anti-inflammatory properties, making it a potential candidate for the development of new drugs. In materials science, [4-(ethenoxymethyl)cyclohexyl]methyl Benzoate has been used as a building block for the synthesis of novel polymers and materials. In organic synthesis, [4-(ethenoxymethyl)cyclohexyl]methyl Benzoate has been utilized as a protecting group for alcohols and amines.
Eigenschaften
CAS-Nummer |
196109-15-6 |
|---|---|
Produktname |
[4-(ethenoxymethyl)cyclohexyl]methyl Benzoate |
Molekularformel |
C17H22O3 |
Molekulargewicht |
274.35 g/mol |
IUPAC-Name |
[4-(ethenoxymethyl)cyclohexyl]methyl benzoate |
InChI |
InChI=1S/C17H22O3/c1-2-19-12-14-8-10-15(11-9-14)13-20-17(18)16-6-4-3-5-7-16/h2-7,14-15H,1,8-13H2 |
InChI-Schlüssel |
PHTWSHPOEBEKSX-UHFFFAOYSA-N |
SMILES |
C=COCC1CCC(CC1)COC(=O)C2=CC=CC=C2 |
Kanonische SMILES |
C=COCC1CCC(CC1)COC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



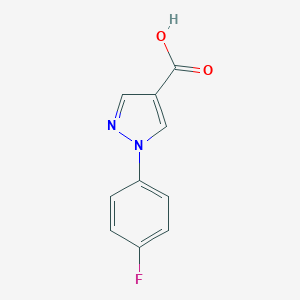
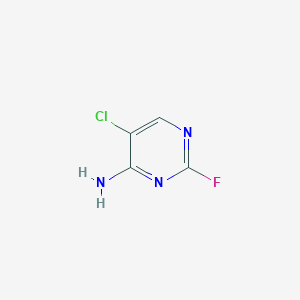
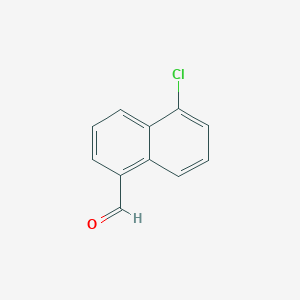
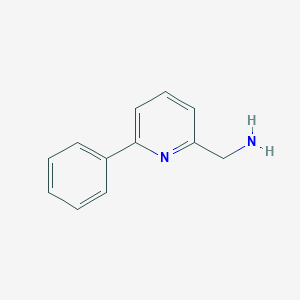
![2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B176496.png)
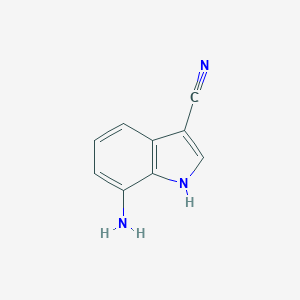
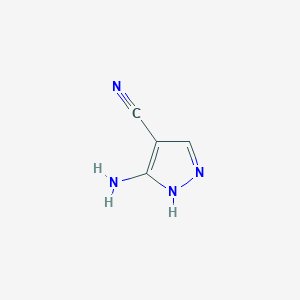
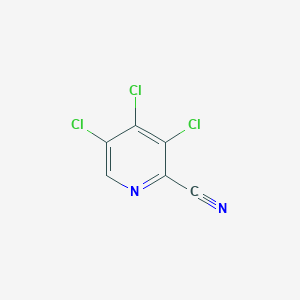

![Methyl 2-ethoxy-1-((2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B176507.png)
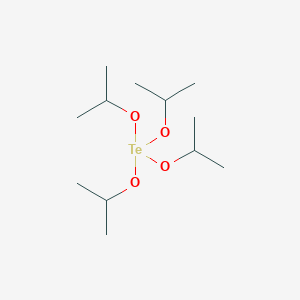
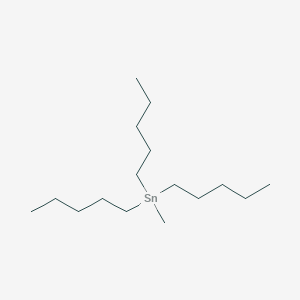
![tert-Butyl N-[2-hydroxy-1,1-bis(hydroxymethyl)-ethyl]carbamate](/img/structure/B176521.png)
